Cas no 864169-35-7 (2-chloro-5,6-dimethoxy-1,3-benzothiazole)

2-chloro-5,6-dimethoxy-1,3-benzothiazole structure
864169-35-7 structure
Product Name:2-chloro-5,6-dimethoxy-1,3-benzothiazole
CAS-nummer:864169-35-7
MF:C9H8ClNO2S
MW:229.683320045471
MDL:MFCD06809780
CID:891993
PubChem ID:7059202
Update Time:2025-11-01

2-chloro-5,6-dimethoxy-1,3-benzothiazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE
    • 2-chloro-5,6-dimethoxy-1,3-benzothiazole
    • 2-chloro-5,6-dimethoxybenzothiazole
    • 2-chloro-5,6-dimethoxybenzo[d]thiazole
    • F1954-0012
    • 2-Chloro-5,6-dimethoxybenzothiazole (ACI)
    • 864169-35-7
    • MB04277
    • AKOS005207481
    • EN300-237975
    • DTXSID90427601
    • DA-18108
    • MDL: MFCD06809780
    • Inchi: 1S/C9H8ClNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3
    • InChI-sleutel: VQLUSLHALUKRLE-UHFFFAOYSA-N
    • LACHT: ClC1SC2C(=CC(=C(C=2)OC)OC)N=1

Berekende eigenschappen

  • Exacte massa: 228.99600
  • Monoisotopische massa: 228.9964274g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 207
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.3
  • Topologisch pooloppervlak: 59.6Ų

Experimentele eigenschappen

  • PSA: 59.59000
  • LogboekP: 2.96690

2-chloro-5,6-dimethoxy-1,3-benzothiazole Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Alichem
A059002848-5g
2-Chloro-5,6-dimethoxybenzo[d]thiazole
864169-35-7 97%
5g
$2090.40 2023-08-31
Alichem
A059002848-10g
2-Chloro-5,6-dimethoxybenzo[d]thiazole
864169-35-7 97%
10g
$2787.20 2023-08-31
Alichem
A059002848-25g
2-Chloro-5,6-dimethoxybenzo[d]thiazole
864169-35-7 97%
25g
$4736.90 2023-08-31
TRC
C598408-10mg
2-Chloro-5,6-dimethoxy-benzothiazole
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10mg
$ 50.00 2022-06-06
TRC
C598408-50mg
2-Chloro-5,6-dimethoxy-benzothiazole
864169-35-7
50mg
$ 160.00 2022-06-06
TRC
C598408-100mg
2-Chloro-5,6-dimethoxy-benzothiazole
864169-35-7
100mg
$ 250.00 2022-06-06
Enamine
EN300-237975-1g
2-chloro-5,6-dimethoxy-1,3-benzothiazole
864169-35-7 94%
1g
$499.0 2023-09-15
Enamine
EN300-237975-5g
2-chloro-5,6-dimethoxy-1,3-benzothiazole
864169-35-7 94%
5g
$1448.0 2023-09-15
Enamine
EN300-237975-10g
2-chloro-5,6-dimethoxy-1,3-benzothiazole
864169-35-7 94%
10g
$2146.0 2023-09-15
Chemenu
CM471473-1g
2-CHLORO-5,6-DIMETHOXY-BENZOTHIAZOLE
864169-35-7 95%+
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$*** 2023-05-29

2-chloro-5,6-dimethoxy-1,3-benzothiazole Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ,  Phosphorus pentachloride ;  3 h, heated
1.2 Reagents: Water ;  cooled
Referentie
Synthesis, anti-inflammatory and antinociceptive activity of some novel benzothiazole derivatives
Abbas, Eman M. H.; et al, Research on Chemical Intermediates, 2015, 41(4), 2537-2555

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: tert-Butyl nitrite ,  Cupric chloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; 1 h, 65 °C
Referentie
Synthesis of APTRA derivatives as building blocks for low-affinity fluorescent Ca2+ indicators
Metten, Bert; et al, Synthesis, 2005, (11), 1838-1844

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Sodium nitrite ,  Phosphoric acid Solvents: Water ;  2 h, -10 - 0 °C
1.2 Reagents: Sodium chloride ,  Copper sulfate Solvents: Water ;  2 h, -5 °C
Referentie
The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship
Buchholz, Mirko; et al, Journal of Medicinal Chemistry, 2006, 49(2), 664-677

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ,  Water ;  10 h, 35 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium nitrite ,  Phosphoric acid Solvents: Water ;  2 h, -10 - 0 °C
2.2 Reagents: Sodium chloride ,  Copper sulfate Solvents: Water ;  2 h, -5 °C
Referentie
The first potent inhibitors for human glutaminyl cyclase: synthesis and structure-activity relationship
Buchholz, Mirko; et al, Journal of Medicinal Chemistry, 2006, 49(2), 664-677

Productiemethode 5

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Methanol ;  30 min, rt
2.1 Reagents: tert-Butyl nitrite ,  Cupric chloride Solvents: Acetonitrile ;  0 °C; 1 h, rt; 1 h, 65 °C
Referentie
Synthesis of APTRA derivatives as building blocks for low-affinity fluorescent Ca2+ indicators
Metten, Bert; et al, Synthesis, 2005, (11), 1838-1844

2-chloro-5,6-dimethoxy-1,3-benzothiazole Raw materials

2-chloro-5,6-dimethoxy-1,3-benzothiazole Preparation Products

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